![molecular formula C16H18BrNO B4629253 [(3-Bromo-4-methoxyphenyl)methyl](2-phenylethyl)amine](/img/structure/B4629253.png)
[(3-Bromo-4-methoxyphenyl)methyl](2-phenylethyl)amine
Overview
Description
(3-Bromo-4-methoxyphenyl)methylamine is an organic compound that features a bromine atom, a methoxy group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)methylamine can be achieved through several methods. One common approach involves the reaction of N-benzoyl-3-bromo-4-methoxyphenethylamine with acetic acid and hydrochloric acid in the presence of nitrogen . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated amines.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyphenethylamine: A closely related compound with similar structural features.
4-Methoxyphenethylamine: Lacks the bromine atom but shares the methoxy and amine groups.
3-Methoxytyramine: Contains a methoxy group and an amine group but differs in the position of the substituents.
Uniqueness
(3-Bromo-4-methoxyphenyl)methylamine is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
(3-Bromo-4-methoxyphenyl)methylamine is a compound that falls under the category of substituted phenylalkylamines, which are recognized for their diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by a bromo-substituted aromatic ring and an amine functional group, which contribute to its unique chemical reactivity and potential pharmacological properties. The structural formula can be represented as follows:
Biological Activities
Comparative Analysis
To understand the biological activity better, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-N,N-dimethylbenzeneethanamine | Dimethylamino group | Enhanced lipophilicity |
4-Methoxy-N-(2-phenylethyl)-aniline | Methoxy group on aniline | Potentially lower toxicity |
4-Bromo-N,N-diethylbenzeneethanamine | Diethylamino group | Different alkyl chain length affects potency |
This table highlights how variations in structure can influence biological activity and pharmacological profiles.
Case Studies and Research Findings
-
In Vivo Studies
- In vivo studies have shown that compounds similar to (3-Bromo-4-methoxyphenyl)methylamine significantly inhibit tumor growth in xenograft models. These findings suggest a potential for therapeutic applications in cancer treatment .
-
Mechanisms of Action
- The mechanisms through which these compounds exert their effects include modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, inhibition of telomerase activity has been observed in some related compounds, indicating a potential target for anticancer therapies .
- Antioxidant Activity Assessment
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-phenylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-8-7-14(11-15(16)17)12-18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISJRLLHMFHON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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